molecular formula C7H6BrN3O2S B13447703 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide

6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B13447703
M. Wt: 276.11 g/mol
InChI Key: OZVYHEDRKKUOKK-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyridine core, and a sulfonamide group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with various carbonyl compounds or alkenes, followed by bromination and sulfonamide formation . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, and can be carried out under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo[1,2-a]pyridine core can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target proteins and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the sulfonamide group can improve its solubility and binding affinity to biological targets .

Properties

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.11 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-sulfonamide

InChI

InChI=1S/C7H6BrN3O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H,(H2,9,12,13)

InChI Key

OZVYHEDRKKUOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)N

Origin of Product

United States

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